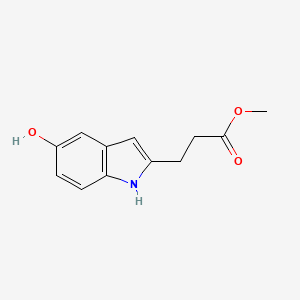
Methyl 3-(5-hydroxyindolyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-hydroxy-1H-indole-2-propanoate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them important in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-1H-indole-2-propanoate typically involves the installation of functional groups on the indole ring. One common method includes the reaction of indole with appropriate reagents to introduce the hydroxy and ester groups. For example, the reaction of indole with methyl bromoacetate in the presence of a base can yield the desired ester .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as the Nenitzescu indole synthesis and Fischer indole synthesis are commonly employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-hydroxy-1H-indole-2-propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-1H-indole-2-propanone.
Reduction: Formation of 5-hydroxy-1H-indole-2-propanol.
Substitution: Formation of halogenated indole derivatives.
Applications De Recherche Scientifique
Methyl 5-hydroxy-1H-indole-2-propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Methyl 5-hydroxy-1H-indole-2-propanoate involves its interaction with various molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
5-Hydroxyindoleacetic acid: A metabolite of serotonin with similar functional groups.
Methyl 5-hydroxyindole-3-acetate: Another ester derivative of indole
Uniqueness
Methyl 5-hydroxy-1H-indole-2-propanoate is unique due to its specific functional groups and their positions on the indole ring, which confer distinct chemical and biological properties. Its combination of hydroxy and ester groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in biological research .
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
methyl 3-(5-hydroxy-1H-indol-2-yl)propanoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)5-2-9-6-8-7-10(14)3-4-11(8)13-9/h3-4,6-7,13-14H,2,5H2,1H3 |
Clé InChI |
ANTMZEVDDJRZHP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC2=C(N1)C=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


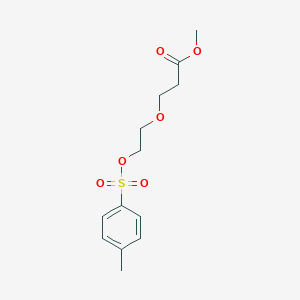
![4,6-Dichloro-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13925741.png)
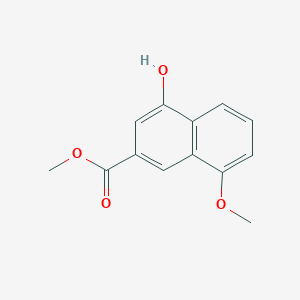
![Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13925750.png)

![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)

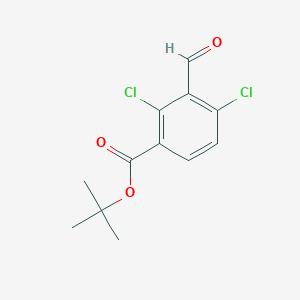
![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)
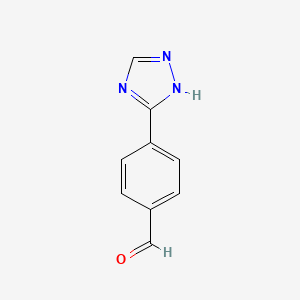
![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)
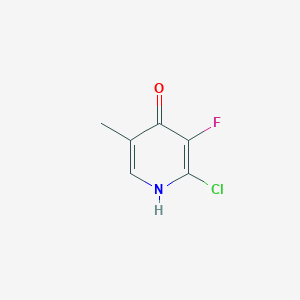
![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)

